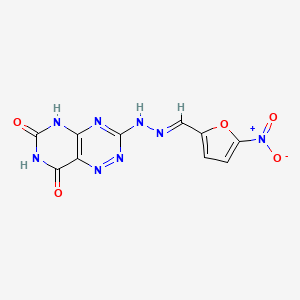
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrimido-triazine core with a nitrofurfurylidene hydrazino substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrofurfurylidene hydrazino group: This step may involve the reaction of the pyrimido-triazine intermediate with 5-nitrofurfural and hydrazine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interference with DNA or RNA: Affecting gene expression or replication.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Triazine-based compounds: Other compounds with a triazine core but different functional groups.
Uniqueness
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is unique due to its specific combination of a pyrimido-triazine core and a nitrofurfurylidene hydrazino group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
75319-57-2 |
|---|---|
Fórmula molecular |
C10H6N8O5 |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C10H6N8O5/c19-8-6-7(13-10(20)14-8)12-9(17-15-6)16-11-3-4-1-2-5(23-4)18(21)22/h1-3H,(H3,12,13,14,16,17,19,20)/b11-3+ |
Clave InChI |
KLYIHEUFYSXCCD-QDEBKDIKSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
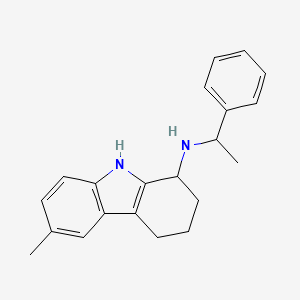

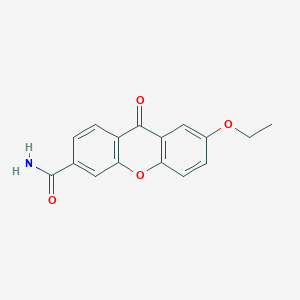
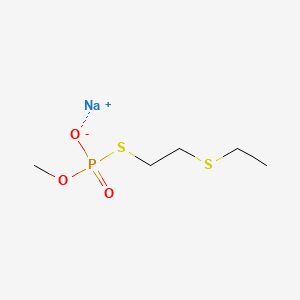
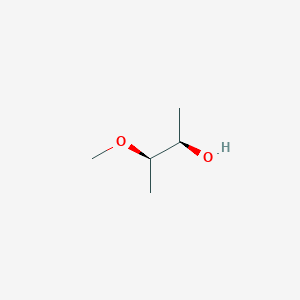
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
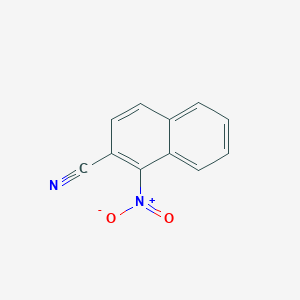
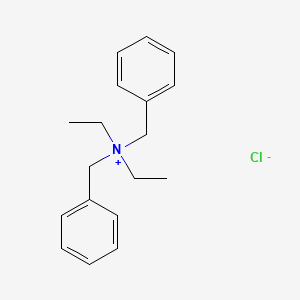
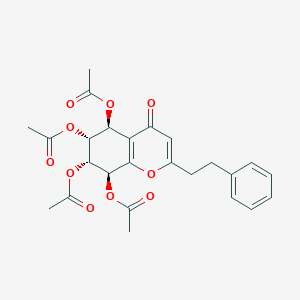
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)

